molecular formula C32H76FNO4 B8219291 2-methylpropan-2-ol;tetrabutylazanium;fluoride

2-methylpropan-2-ol;tetrabutylazanium;fluoride

Cat. No.: B8219291
M. Wt: 557.9 g/mol
InChI Key: ZLNOPUSWCPWBFC-UHFFFAOYSA-M
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Description

2-methylpropan-2-ol;tetrabutylazanium;fluoride is a coordination compound with the chemical formula C32H76FNO4. It is known for its role as a fluoride source in organic synthesis and is often used in various chemical reactions due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tetrabutylammonium fluoride tetra-2-methylpropan-2-ol complex typically involves the reaction of tetrabutylammonium fluoride with 2-methylpropan-2-ol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified to achieve the desired purity level .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methylpropan-2-ol;tetrabutylazanium;fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include organic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO). The reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere .

Major Products Formed

The major products formed from reactions involving tetrabutylammonium fluoride tetra-2-methylpropan-2-ol complex depend on the specific reaction conditions and substrates used. For example, in deprotection reactions, the major product is the deprotected alcohol .

Scientific Research Applications

Chemistry

In chemistry, this compound is widely used as a fluoride source in various organic synthesis reactions. It is particularly useful in the preparation of complex organic molecules and in the removal of protecting groups .

Biology and Medicine

While its primary applications are in chemistry, tetrabutylammonium fluoride tetra-2-methylpropan-2-ol complex also finds use in biological and medicinal research. It is used in the synthesis of biologically active compounds and in the study of enzyme mechanisms .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role as a versatile reagent makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of tetrabutylammonium fluoride tetra-2-methylpropan-2-ol complex involves the release of fluoride ions, which act as nucleophiles in various chemical reactions. The fluoride ions attack electrophilic centers in the substrate, leading to the formation of new chemical bonds. This mechanism is particularly important in deprotection reactions, where the fluoride ions cleave silyl ether protecting groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylpropan-2-ol;tetrabutylazanium;fluoride is unique due to its coordination with 2-methylpropan-2-ol, which enhances its solubility and stability in organic solvents. This makes it more versatile and effective in various chemical reactions compared to its non-coordinated counterparts .

Properties

IUPAC Name

2-methylpropan-2-ol;tetrabutylazanium;fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.4C4H10O.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4*1-4(2,3)5;/h5-16H2,1-4H3;4*5H,1-3H3;1H/q+1;;;;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNOPUSWCPWBFC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[F-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H76FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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